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Compound of Interest

Compound Name:
2-(3-Bromo-phenoxy)-

phenylamine

Cat. No.: B14769367 Get Quote

A Privileged Diaryl Ether Scaffold for Medicinal Chemistry

Executive Summary
2-(3-Bromophenoxy)aniline (CAS: 1019442-00-2) acts as a critical intermediate in the synthesis

of bioactive diaryl ethers. Structurally, it consists of an aniline moiety linked via an ether bridge

to a meta-brominated phenyl ring.[1] This "vicinal diaryl" architecture is a privileged scaffold in

drug discovery, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs

(NSAIDs), kinase inhibitors, and agrochemicals.[1]

For researchers, this molecule offers two distinct vectors for diversification:

The Primary Amine (-NH₂): Available for amide coupling, sulfonylation, or heterocyclization

(e.g., into dibenzoxazepines).[1]

The Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig) to expand chemical space.
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Parameter Data

IUPAC Name 2-(3-Bromophenoxy)aniline

PubChem CID 28401734

CAS Number 1019442-00-2

Molecular Formula C₁₂H₁₀BrNO

SMILES C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Br

InChI Key DUOANANYKYXIQY-UHFFFAOYSA-N

Physicochemical Properties
Data derived from computational consensus and structural analogs.

Property Value Significance

Molecular Weight 264.12 g/mol

Fragment-based drug

discovery (FBDD) compliant

(<300 Da).

LogP (Predicted) ~3.5 - 3.8

High lipophilicity; likely requires

formulation optimization for

bioavailability.

H-Bond Donors 1 (NH₂)
Key interaction point for

receptor binding pockets.

H-Bond Acceptors 2 (O, N)
Facilitates hydrogen bonding

networks.[1]

Rotatable Bonds 2
Low flexibility suggests

favorable entropy of binding.

Synthetic Methodology
The synthesis of 2-(3-Bromophenoxy)aniline is a two-stage process involving a Nucleophilic

Aromatic Substitution (
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) followed by a chemoselective reduction.

Reaction Scheme Visualization

Critical Control Point
2-Chloronitrobenzene

(Electrophile)
Intermediate:

2-(3-Bromophenoxy)
nitrobenzene

Step 1: SNAr
K2CO3, DMF, 90°C

3-Bromophenol
(Nucleophile)

Product:
2-(3-Bromophenoxy)

aniline

Step 2: Reduction
Fe powder, NH4Cl
EtOH/H2O, 80°C

Click to download full resolution via product page

Caption: Two-step synthesis via SNAr coupling and Nitro reduction. Step 1 requires anhydrous

conditions to prevent hydrolysis.

Detailed Protocol
Step 1: Ether Linkage Formation (

)
The electron-withdrawing nitro group at the ortho position of 2-chloronitrobenzene activates the

ring for nucleophilic attack by the phenoxide.

Reagents: 2-Chloronitrobenzene (1.0 eq), 3-Bromophenol (1.1 eq), Potassium Carbonate (

, 2.0 eq).[1]

Solvent: DMF (Dimethylformamide) or DMSO.

Procedure:

Dissolve 3-bromophenol in DMF under nitrogen atmosphere.

Add

and stir at room temperature for 30 mins to generate the phenoxide anion.

Add 2-chloronitrobenzene and heat the mixture to 90–100°C for 4–6 hours.
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Monitor: TLC (Hexane/EtOAc 8:2) should show consumption of the chloro-starting

material.[1]

Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid.

[1] Filter, wash with water, and dry.[1]

Step 2: Chemoselective Reduction (Bechamp Reduction)
We use Iron (Fe) reduction to avoid dehalogenation of the bromine atom, which can occur with

catalytic hydrogenation (

).

Reagents: Nitro-intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (

, 5.0 eq).[1]

Solvent: Ethanol/Water (3:1).

Procedure:

Suspend the nitro compound in EtOH/Water.[1]

Add Fe powder and

.[1]

Reflux vigorously (80°C) for 2–4 hours.

Validation: The yellow color of the nitro compound fades to a pale brown/colorless

solution.[1]

Workup: Filter hot through a Celite pad to remove iron oxides.[1] Concentrate the filtrate

and extract with Ethyl Acetate.[1]

Purification: Recrystallization from Ethanol or Column Chromatography.[1]
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This scaffold is highly valued for its ability to orient substituents in a non-planar geometry,

mimicking the twist found in bioactive peptides and biaryls.[1]

Structure-Activity Relationship (SAR) Logic

2-(3-Bromophenoxy)aniline
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Caption: SAR decision tree highlighting the three functional vectors for drug design

optimization.

Key Application Areas
Kinase Inhibitors: The aniline nitrogen often serves as the "hinge binder" (forming H-bonds

with the ATP-binding pocket of kinases), while the bromophenyl group extends into the

hydrophobic back-pocket.

COX-2 Inhibitors: Diaryl ethers are bioisosteres of the diaryl ketones found in NSAIDs like

Bromfenac. While Bromfenac uses a benzoyl linkage, the phenoxy ether offers improved

metabolic stability against carbonyl reductases.[1]

Agrochemicals: The scaffold is homologous to diphenyl ether herbicides (e.g., Aclonifen),

which inhibit protoporphyrinogen oxidase (PPO).[1]

Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Skin/Eye Irritation: Category 2 (Irritant).

Specific Target Organ Toxicity: May cause respiratory irritation.[1]

Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of

the aniline amine, which can darken over time.[1]

Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic

waste (halogenated).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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